Lipophilicity (logP) Differentiates 4-(Pyridin-3-yl)butan-2-one from the Non-Heterocyclic Analog 4-Phenylbutan-2-one by Over 10-Fold
The ACD/LogP of 4-(pyridin-3-yl)butan-2-one is 0.18, whereas 4-phenylbutan-2-one (benzylacetone, CAS 2550-26-7) has a logP of 2.21 [1]. This >10-fold difference in octanol-water partition coefficient means that at physiological pH, the pyridine-containing target compound is substantially more hydrophilic. For medicinal chemistry campaigns, the lower logP places 4-(pyridin-3-yl)butan-2-one-derived intermediates closer to the optimal oral drug space (logP 0–3), while 4-phenylbutan-2-one analogs risk poor aqueous solubility and higher metabolic clearance.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.18 |
| Comparator Or Baseline | 4-Phenylbutan-2-one (benzylacetone): logP = 2.21 |
| Quantified Difference | ΔlogP = 2.03 units (~107-fold difference in partition ratio) |
| Conditions | ACD/Labs Percepta prediction (v14.00) for target; Molbase experimental/logP prediction for comparator |
Why This Matters
A >100-fold shift in lipophilicity governs solubility, permeability, and metabolic stability; selecting the wrong analog can derail hit-to-lead progression.
- [1] Molbase. 4-Phenylbutan-2-one. LogP 2.2082. https://qiye.molbase.cn (accessed May 2026). View Source
